molecular formula C14H24N2O2 B6176642 tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate CAS No. 2639442-44-5

tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate

Cat. No.: B6176642
CAS No.: 2639442-44-5
M. Wt: 252.4
InChI Key:
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Description

Tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, a dimethylamino group, an ethynyl group, and a piperidine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidine as the core structure.

  • Functionalization: The piperidine ring is functionalized with a dimethylamino group at the 4-position.

  • Introduction of Ethynyl Group: The ethynyl group is introduced at the 4-position using appropriate reagents such as ethynyl lithium or ethynyl magnesium bromide.

  • Protection of the Amine: The amine group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.

  • Reduction: The compound can undergo reduction reactions, particularly at the ethynyl group.

  • Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like ozone (O3) or potassium permanganate (KMnO4) are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

  • Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Aldehydes, carboxylic acids.

  • Reduction Products: Alcohols, alkanes.

  • Substitution Products: Substituted piperidines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It can serve as a probe or inhibitor in biological studies, helping to understand enzyme mechanisms. Medicine: Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its use, but it generally involves binding to the active site of the target, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

  • Tert-butyl 4-(dimethylamino)piperidine-1-carboxylate: Lacks the ethynyl group.

  • Tert-butyl 4-ethynylpiperidine-1-carboxylate: Lacks the dimethylamino group.

Uniqueness: The presence of both the dimethylamino and ethynyl groups in tert-butyl 4-(dimethylamino)-4-ethynylpiperidine-1-carboxylate provides unique chemical properties and reactivity compared to its similar counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile open up numerous possibilities for innovation and discovery.

Properties

CAS No.

2639442-44-5

Molecular Formula

C14H24N2O2

Molecular Weight

252.4

Purity

95

Origin of Product

United States

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